molecular formula C10H10N2O2 B1387757 Methyl 1-methyl-1H-indazole-4-carboxylate CAS No. 1071428-42-6

Methyl 1-methyl-1H-indazole-4-carboxylate

Cat. No.: B1387757
CAS No.: 1071428-42-6
M. Wt: 190.2 g/mol
InChI Key: XSFSEOKZIRNPQO-UHFFFAOYSA-N
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Description

Methyl 1-methyl-1H-indazole-4-carboxylate is a chemical compound belonging to the indazole family Indazoles are heterocyclic compounds containing a fused benzene and pyrazole ring

Scientific Research Applications

Methyl 1-methyl-1H-indazole-4-carboxylate has several scientific research applications:

Safety and Hazards

“Methyl 1-methyl-1H-indazole-4-carboxylate” is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Future Directions

Given the wide variety of biological properties exhibited by indazole and its derivatives , it is suggested that the medicinal properties of “Methyl 1-methyl-1H-indazole-4-carboxylate” could be explored in the future for the treatment of various pathological conditions .

Mechanism of Action

Target of Action

Methyl 1-methyl-1H-indazole-4-carboxylate is a derivative of the indazole family . Indazole derivatives have been found to inhibit, regulate, and/or modulate the activity of certain kinases, such as CHK1, CHK2, and the cell volume-regulated human kinase h-sgk (human serum and glucocorticoid-dependent kinase or SGK) . These kinases play a crucial role in cell cycle regulation and response to DNA damage, making them potential targets for cancer treatment .

Mode of Action

Based on the known activities of indazole derivatives, it is plausible that this compound interacts with its target kinases, leading to their inhibition, regulation, or modulation . This interaction could result in changes in cell cycle progression and DNA damage response, potentially leading to the death of cancer cells .

Biochemical Pathways

The biochemical pathways affected by this compound are likely related to cell cycle regulation and DNA damage response, given the known targets of indazole derivatives . Downstream effects could include cell cycle arrest, apoptosis, or other forms of cell death .

Result of Action

The molecular and cellular effects of this compound’s action would depend on its specific interactions with its target kinases. Potential effects could include changes in cell cycle progression, induction of apoptosis, or other forms of cell death .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the action, efficacy, and stability of this compound. For instance, certain conditions might enhance or inhibit its interaction with its target kinases, thereby affecting its efficacy .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-methyl-1H-indazole-4-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Fischer indole synthesis, where hydrazine derivatives react with ketones or aldehydes in the presence of an acid catalyst . The reaction conditions often include refluxing in acetic acid or hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include continuous flow reactors and automated systems to control temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-methyl-1H-indazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert it into different reduced forms, such as alcohols or amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the indazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines or thiols are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a variety of functionalized indazole derivatives .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 1H-indazole-4-carboxylate
  • Methyl 1H-indazole-6-carboxylate
  • 1H-indazole-4-carboxylic acid

Uniqueness

Methyl 1-methyl-1H-indazole-4-carboxylate is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, making it valuable in specific research and industrial applications .

Properties

IUPAC Name

methyl 1-methylindazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c1-12-9-5-3-4-7(10(13)14-2)8(9)6-11-12/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSFSEOKZIRNPQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC(=C2C=N1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40653312
Record name Methyl 1-methyl-1H-indazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40653312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1071428-42-6
Record name Methyl 1-methyl-1H-indazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40653312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a mixture of sodium hydride (522 mg) and DMF (30 ml) was added methyl 1H-indazole-4-carboxylate (2.0 g) under ice-cooling, followed by stirring for 20 minutes. To the reaction mixture was added methyl iodide (1.41 ml), followed by stirring under ice-cooling for 30 minutes, and further at room temperature for 1 hour. The reaction mixture was ice-cooled, and water (100 ml) was added thereto, followed by stirring for 15 minutes. The insolubles were removed by filtration and the filtrate was extracted with ethyl acetate (80 ml). The organic layer was washed with a saturated sodium bicarbonate solution and saturated brine in this order and dried over anhydrous magnesium sulfate. The solvent was then removed by evaporation under reduced pressure. The residue was purified by silica gel column chromatography (hexane:ethyl acetate=3:1→1:1) to obtain methyl 1-methyl-1H-indazole-4-carboxylate (900 mg) as a pale yellow solid and methyl 2-methyl-2H-indazole-4-carboxylate (600 mg) as a pale red oil.
Quantity
522 mg
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Quantity
1.41 mL
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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